Methanone, (2,4-dichlorophenyl)[5-(1,1-dimethylethyl)-2-hydroxyphenyl]-
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Overview
Description
Methanone, (2,4-dichlorophenyl)[5-(1,1-dimethylethyl)-2-hydroxyphenyl]- is an organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes two chlorine atoms and a hydroxy group attached to a phenyl ring, making it a versatile compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,4-dichlorophenyl)[5-(1,1-dimethylethyl)-2-hydroxyphenyl]- typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it ideal for synthesizing complex organic molecules . The process involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,4-dichlorophenyl)[5-(1,1-dimethylethyl)-2-hydroxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction produces alcohols.
Scientific Research Applications
Methanone, (2,4-dichlorophenyl)[5-(1,1-dimethylethyl)-2-hydroxyphenyl]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (2,4-dichlorophenyl)[5-(1,1-dimethylethyl)-2-hydroxyphenyl]- involves its interaction with specific molecular targets. The hydroxy group and chlorine atoms play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-: Similar structure but with an amino and nitro group instead of hydroxy and tert-butyl groups.
Methanone, (2,4-dihydroxyphenyl)phenyl-: Contains two hydroxy groups instead of chlorine atoms.
Uniqueness
Methanone, (2,4-dichlorophenyl)[5-(1,1-dimethylethyl)-2-hydroxyphenyl]- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and a hydroxy group makes it a versatile compound for various applications.
Properties
CAS No. |
61709-37-3 |
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Molecular Formula |
C17H16Cl2O2 |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
(5-tert-butyl-2-hydroxyphenyl)-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C17H16Cl2O2/c1-17(2,3)10-4-7-15(20)13(8-10)16(21)12-6-5-11(18)9-14(12)19/h4-9,20H,1-3H3 |
InChI Key |
ZRPJXEAUDAUFOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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